(1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,2-O-Isopropylidene-a-D-5-deoxyglucurono-6,3-lactone” is also known as “(3aR,3bS,6aR,7aR)-2,2-dimethyltetrahydrofuro [2’,3’:4,5]furo [2,3-d] [1,3]dioxol-5 (3bH)-one”, “α-D-xylo-Hexofuranuronic acid, 5-deoxy-1,2-O- (1-methylethylidene)-, γ-lactone”, “5-Deoxy-1,2-O- (1-methylethylidene)-α-D-xylo-hexofuranuronic acid γ-lactone”, “D-xylo-Hexofuranuronic acid, 5-deoxy-1,2-O-isopropylidene-, γ-lactone”, and "1-O,2-O-Isopropylidene-5-deoxy-alpha-D-glucofuranuronic acid 6,3-lactone" .
Synthesis Analysis
The synthesis of “1,2-O-isopropylidene-alpha-D-5-deoxyglucurono-6,3-lactone” can be achieved from "1,2:5,6-Di-O-isopropylidene-a- D -glucofuranose" . The 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . Oxidation and reduction of the 3-OH lead to an allofuranose derivative .Molecular Structure Analysis
The molecular structure of “1,2-O-isopropylidene-alpha-D-5-deoxyglucurono-6,3-lactone” can be represented by the SMILES stringCC1(C)OCC@@H[C@H]2O[C@@H]3OC(C)(C)O[C@@H]3[C@H]2O
. The empirical formula is C12H20O6 . Chemical Reactions Analysis
The compound can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . It can also react with acetylene using superbase catalytic systems to form a vinyl ether-based chiral carbohydrate synthon .Physical and Chemical Properties Analysis
The compound has a molecular weight of 260.28 . It is a powder form substance . The melting point is between 109-113 °C . The optical activity is [α]20/D −18°, c = 1% in H2O .Future Directions
The compound has potential applications in the synthesis of biologically active compounds . It can be used to prepare L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . It can also be used to create a vinyl ether-based chiral carbohydrate synthon by reacting with acetylene using superbase catalytic systems . These applications suggest potential future directions in medicinal chemistry and drug development.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 1,2-O-isopropylidene-alpha-D-5-deoxyglucurono-6,3-lactone can be achieved through a multi-step process involving protection, oxidation, and lactonization reactions.", "Starting Materials": [ "D-glucuronic acid", "Isopropylidene chloride", "Sodium hydroxide", "Sodium periodate", "Sodium borohydride", "Acetic acid", "Methanol" ], "Reaction": [ "Protection of the hydroxyl group at C2 with isopropylidene chloride in the presence of sodium hydroxide to form 2,3-O-isopropylidene-D-glucuronic acid", "Oxidation of the primary alcohol at C6 to a carboxylic acid using sodium periodate", "Reduction of the carboxylic acid to an aldehyde using sodium borohydride", "Lactonization of the aldehyde and the hydroxyl group at C5 in the presence of acetic acid and methanol to form 1,2-O-isopropylidene-alpha-D-5-deoxyglucurono-6,3-lactone" ] } | |
CAS No. |
7057-10-5 |
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |
InChI |
InChI=1S/C9H12O5/c1-9(2)13-7-6-4(3-5(10)12-6)11-8(7)14-9/h4,6-8H,3H2,1-2H3 |
InChI Key |
YKKJYSDODXHPRR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H](CC(=O)O3)O[C@@H]2O1)C |
SMILES |
CC1(OC2C3C(CC(=O)O3)OC2O1)C |
Canonical SMILES |
CC1(OC2C3C(CC(=O)O3)OC2O1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.